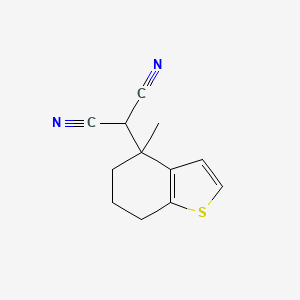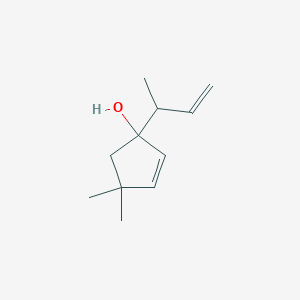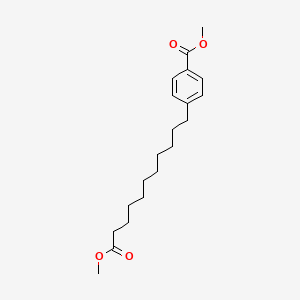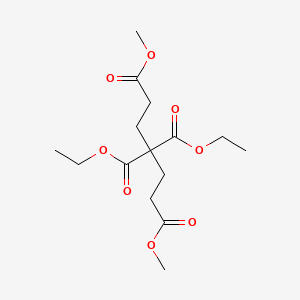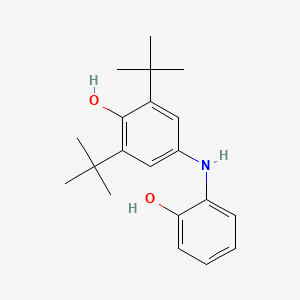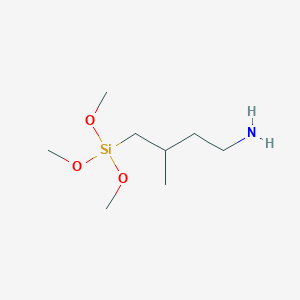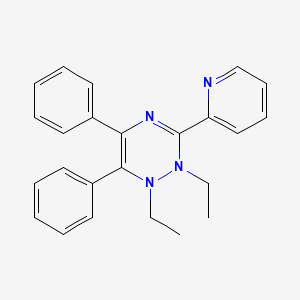
1,2-Diethyl-5,6-diphenyl-3-(pyridin-2-yl)-1,2-dihydro-1,2,4-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diethyl-5,6-diphenyl-3-(pyridin-2-yl)-1,2-dihydro-1,2,4-triazine is a complex organic compound belonging to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by its unique structure, which includes ethyl, phenyl, and pyridinyl groups attached to the triazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diethyl-5,6-diphenyl-3-(pyridin-2-yl)-1,2-dihydro-1,2,4-triazine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Triazine Ring: Starting with a precursor such as a nitrile or an amine, the triazine ring can be formed through cyclization reactions.
Introduction of Substituents: The ethyl, phenyl, and pyridinyl groups can be introduced through various substitution reactions, often involving reagents like alkyl halides, aryl halides, and pyridine derivatives.
Reaction Conditions: These reactions may require specific catalysts, solvents, and temperature conditions to proceed efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Diethyl-5,6-diphenyl-3-(pyridin-2-yl)-1,2-dihydro-1,2,4-triazine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts like palladium or platinum may be used in certain reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions may introduce various functional groups like halides, alkyls, or aryls.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1,2-Diethyl-5,6-diphenyl-3-(pyridin-2-yl)-1,2-dihydro-1,2,4-triazine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triazine: A simpler triazine compound with three nitrogen atoms in the ring.
2,4,6-Triphenyl-1,3,5-triazine: A triazine derivative with phenyl groups attached to the ring.
Pyridine Derivatives: Compounds containing the pyridine ring, similar to the pyridinyl group in the target compound.
Uniqueness
1,2-Diethyl-5,6-diphenyl-3-(pyridin-2-yl)-1,2-dihydro-1,2,4-triazine is unique due to its specific combination of ethyl, phenyl, and pyridinyl groups attached to the triazine ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
106145-61-3 |
|---|---|
Formule moléculaire |
C24H24N4 |
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
1,2-diethyl-5,6-diphenyl-3-pyridin-2-yl-1,2,4-triazine |
InChI |
InChI=1S/C24H24N4/c1-3-27-23(20-15-9-6-10-16-20)22(19-13-7-5-8-14-19)26-24(28(27)4-2)21-17-11-12-18-25-21/h5-18H,3-4H2,1-2H3 |
Clé InChI |
KFDFBGMZYWUPBP-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=C(N=C(N1CC)C2=CC=CC=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



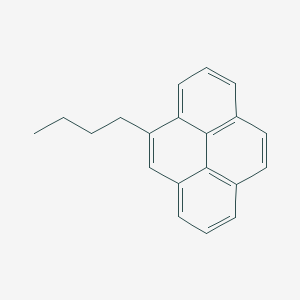
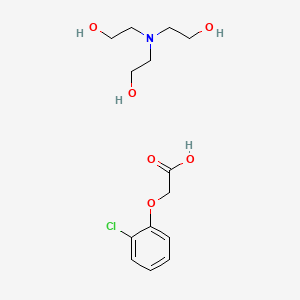
![N-(1-Phenylethyl)-2-[(phenylsulfanyl)methyl]prop-2-enamide](/img/structure/B14319309.png)
![Methyl 2-[(dimethoxyphosphoryl)oxy]buta-2,3-dienoate](/img/structure/B14319317.png)
![5-[2-(Naphthalen-1-yl)ethyl]furan-2-carbaldehyde](/img/structure/B14319318.png)
![5,7-Bis(4-chlorophenyl)-3,4-dihydro-2H-oxepino[2,3-b]pyrrol-2-one](/img/structure/B14319323.png)
